

# 1,1,1,2-tetrachloroethane chemical structure and bonding

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## Compound of Interest

Compound Name: 1,1,1,2-Tetrachloroethane

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An In-depth Technical Guide on the Chemical Structure and Bonding of **1,1,1,2-Tetrachloroethane**

## Introduction

**1,1,1,2-Tetrachloroethane** (CAS No: 630-20-6), also known as R-130a, is a chlorinated hydrocarbon with the chemical formula  $C_2H_2Cl_4$ .<sup>[1][2]</sup> It is a colorless liquid with a sweet, chloroform-like odor.<sup>[1][2]</sup> This compound serves as a solvent and an intermediate in chemical synthesis, particularly in the production of wood stains and varnishes.<sup>[2]</sup> Understanding its molecular structure and bonding is critical for predicting its reactivity, physical properties, and environmental fate. This guide provides a detailed technical overview of **1,1,1,2-tetrachloroethane**, tailored for researchers and professionals in chemistry and drug development.

## Chemical Structure and Bonding

The molecular structure of **1,1,1,2-tetrachloroethane** consists of a two-carbon ethane backbone. One carbon atom (C1) is bonded to three chlorine atoms and the second carbon atom (C2). The second carbon atom (C2) is bonded to one chlorine atom and two hydrogen atoms.

## Molecular Geometry

Both carbon atoms in the **1,1,1,2-tetrachloroethane** molecule are  $sp^3$  hybridized, resulting in a tetrahedral geometry around each carbon. This arrangement leads to a staggered conformation being the most stable, minimizing steric hindrance between the bulky chlorine atoms. While the ideal tetrahedral bond angle is  $109.5^\circ$ , calculations have shown slight deviations in **1,1,1,2-tetrachloroethane** due to the electrostatic repulsion and large size of the chlorine atoms compared to hydrogen atoms.[3] Calculated bond angles for the C-C-Cl linkage are approximately  $111^\circ$  at the  $CH_2Cl$  carbon and  $110^\circ$  at the  $CCl_3$  carbon.[3]

## Bond Properties

The molecule is composed of a C-C single bond, two C-H single bonds, and four C-Cl single bonds. The C-Cl bond is polar covalent due to the significant difference in electronegativity between carbon (2.55) and chlorine (3.16). This polarity results in a net molecular dipole moment. The experimentally determined dipole moment for **1,1,1,2-tetrachloroethane** is approximately 1.44 Debye, confirming its polar nature.[4] The C-H bonds are considered largely nonpolar.

## Data Summary

The following tables summarize key physicochemical, structural, and spectroscopic data for **1,1,1,2-tetrachloroethane**.

Table 1: Physicochemical Properties of **1,1,1,2-Tetrachloroethane**

Property	Value	Reference(s)
IUPAC Name	<b>1,1,1,2-Tetrachloroethane</b>	<a href="#">[5]</a>
CAS Number	630-20-6	<a href="#">[1]</a>
Molecular Formula	C <sub>2</sub> H <sub>2</sub> Cl <sub>4</sub>	<a href="#">[1]</a>
Molar Mass	167.85 g/mol	<a href="#">[1]</a>
Appearance	Clear, colorless liquid	<a href="#">[5]</a>
Density	1.553 g/cm <sup>3</sup> at 20 °C	<a href="#">[2]</a>
Melting Point	-70.2 °C	<a href="#">[2]</a>
Boiling Point	130.5 °C	<a href="#">[2]</a>

| Dipole Moment | 1.44 D [\[\[4\]](#) |

Table 2: Molecular Structure Parameters of **1,1,1,2-Tetrachloroethane**

Parameter	Value	Reference(s)
C-C Bond Length	<b>1.54 Å</b>	<a href="#">[3]</a>
C-H Bond Length	1.09 Å	<a href="#">[3]</a>
C-Cl Bond Length	1.77 Å	<a href="#">[3]</a>
C-C-Cl Angle (on CCl <sub>3</sub> )	110°	<a href="#">[3]</a>
C-C-Cl Angle (on CH <sub>2</sub> Cl)	111°	<a href="#">[3]</a>

| Other Angles | Approx. Tetrahedral [\[\[3\]](#) |

Table 3: Spectroscopic Data Summary for **1,1,1,2-Tetrachloroethane**

Spectroscopic Technique	Observed Peaks / Interpretation	Reference(s)
$^1\text{H}$ NMR	A single peak (singlet) is observed for the two equivalent protons of the $-\text{CH}_2\text{Cl}$ group. The typical chemical shift is in the range of 3.5-4.5 ppm.	[6]
$^{13}\text{C}$ NMR	Two distinct signals are observed: one for the $-\text{CH}_2\text{Cl}$ carbon (approx. 50-60 ppm) and one for the $-\text{CCl}_3$ carbon (approx. 90-100 ppm).	[7][8]
Infrared (IR) Spectroscopy	C-H stretching vibrations around $2900\text{-}3000\text{ cm}^{-1}$ . C-H bending (scissoring) vibration near $1450\text{ cm}^{-1}$ . Strong, characteristic C-Cl stretching absorptions in the fingerprint region, typically between $600\text{-}800\text{ cm}^{-1}$ .	[1][3]

| Mass Spectrometry (EI) | The molecular ion peak  $[\text{C}_2\text{H}_2\text{Cl}_4]^+$  is observed, but its pattern is complex due to chlorine isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ). The most prominent fragment ions correspond to the loss of a chlorine atom,  $[\text{C}_2\text{H}_2\text{Cl}_3]^+$ , resulting in characteristic clusters of peaks around  $m/z$  131 and 133.[5][9] Another significant fragment is  $[\text{CCl}_3]^+$  at  $m/z$  117, 119, 121. |[5][9] |

## Experimental Protocols

### Synthesis of 1,1,1,2-Tetrachloroethane via Chlorination

**1,1,1,2-Tetrachloroethane** can be synthesized by the direct chlorination of 1,1,2-trichloroethane.[2]

Materials:

- 1,1,2-trichloroethane ( $\text{CHCl}_2\text{CH}_2\text{Cl}$ )
- Chlorine gas ( $\text{Cl}_2$ )
- Reaction vessel equipped with a gas inlet, condenser, and UV light source (e.g., a mercury-vapor lamp)
- Neutralizing solution (e.g., 5% sodium bicarbonate)
- Drying agent (e.g., anhydrous calcium chloride)
- Distillation apparatus

Procedure:

- Charge the reaction vessel with 1,1,2-trichloroethane.
- Initiate UV irradiation of the reactant.
- Bubble chlorine gas through the liquid at a controlled rate. The reaction is exothermic and produces hydrogen chloride ( $\text{HCl}$ ) gas as a byproduct.
- Maintain the reaction temperature, using cooling baths if necessary, to control the reaction rate and prevent over-chlorination.
- Monitor the reaction progress using Gas Chromatography (GC) until the desired conversion is achieved.
- Once the reaction is complete, stop the chlorine flow and UV irradiation. Purge the system with an inert gas (e.g., nitrogen) to remove residual  $\text{HCl}$  and chlorine.
- Wash the crude product mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
- Separate the organic layer and dry it over anhydrous calcium chloride.
- Purify the final product by fractional distillation, collecting the fraction boiling at approximately  $130.5\text{ }^\circ\text{C}$ .

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of **1,1,1,2-tetrachloroethane**.

### Instrumentation:

- Gas Chromatograph with a split/splitless inlet coupled to a Mass Spectrometer (e.g., Quadrupole or Q-TOF).
- Column: HP-PONA or equivalent (100 m x 0.25 mm ID, 0.5  $\mu$ m film thickness).[\[10\]](#)

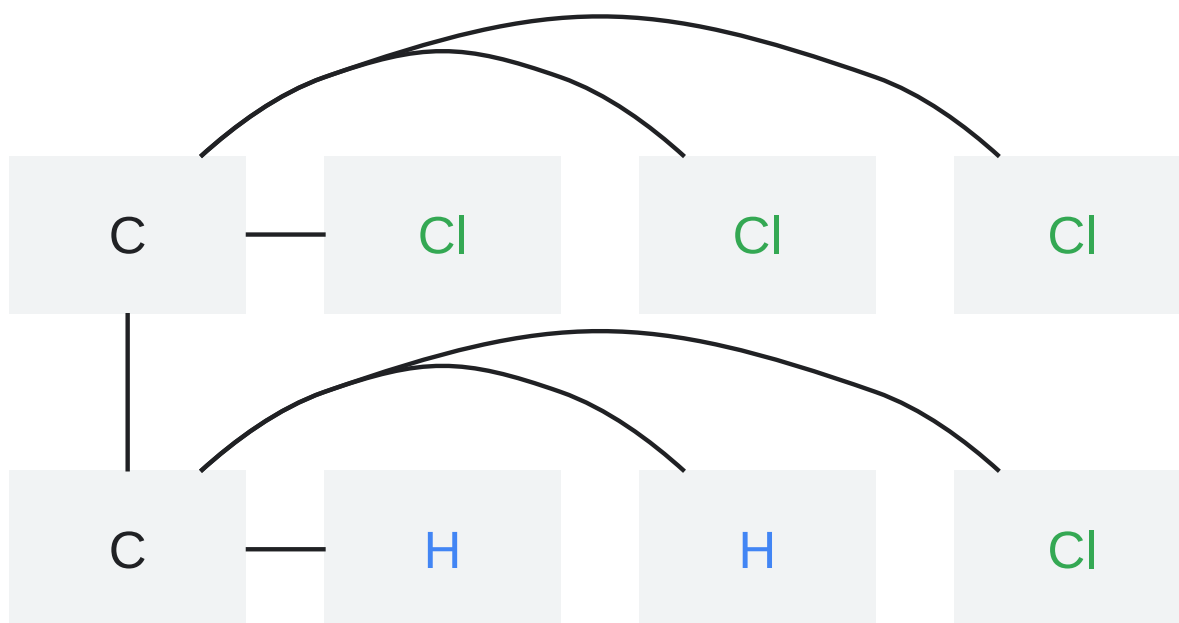
### Procedure:

- Sample Preparation: Prepare a stock solution of **1,1,1,2-tetrachloroethane** in a suitable solvent (e.g., heptane or dichloromethane) at a known concentration (e.g., 100 mg/kg). Create a series of calibration standards by diluting the stock solution.[\[10\]](#)
- GC Conditions:
  - Injection: Inject 0.2  $\mu$ L of the sample into the GC inlet.[\[10\]](#)
  - Inlet Temperature: 250 °C.[\[10\]](#)
  - Split Ratio: 50:1.[\[10\]](#)
  - Carrier Gas: Helium at a constant flow of 1.5 mL/min.[\[10\]](#)
  - Oven Program: Start at 35 °C, hold for 5 minutes, then ramp at 4 °C/min to 250 °C and hold for 10 minutes.[\[10\]](#)
- MS Conditions:
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Source Temperature: 230 °C.[\[10\]](#)

- Transfer Line Temperature: 280 °C.[10]
- Mass Range: Scan from m/z 50 to 300 amu.[10]
- Data Analysis: Identify **1,1,1,2-tetrachloroethane** by its retention time and by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST). Quantify the analyte by creating a calibration curve from the prepared standards.

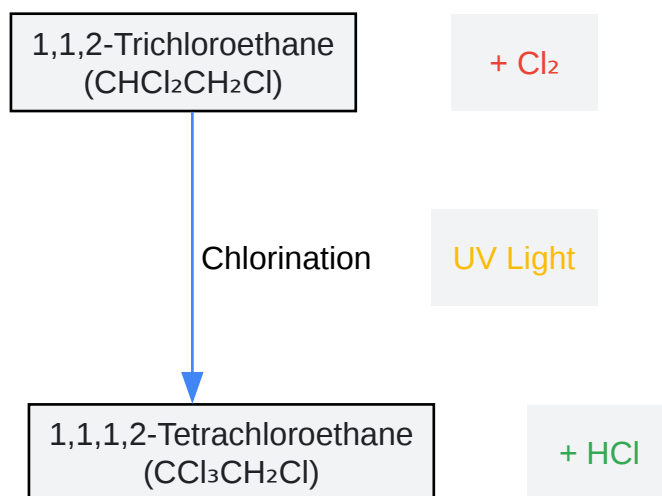
## Visualizations

The following diagrams illustrate the molecular structure and a key synthesis pathway for **1,1,1,2-tetrachloroethane**.



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Caption: 2D structure of **1,1,1,2-tetrachloroethane**.



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Caption: Synthesis of **1,1,1,2-tetrachloroethane**.

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## References

- 1. Ethane, 1,1,1,2-tetrachloro- [webbook.nist.gov]
- 2. 1,1,1,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]
- 3. Vibrational Spectra and Calculated Thermodynamic Properties of 1,1,1,2-Tetrachloroethane and Pentachloroethane\* [opg.optica.org]
- 4. infrared spectrum of 1,1,2-trichloroethane C<sub>2</sub>H<sub>3</sub>Cl<sub>3</sub> Cl<sub>2</sub>CHCH<sub>2</sub>Cl prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of 1,1,2-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1,1,1,2-Tetrachloroethane | Cl<sub>3</sub>CCCH<sub>2</sub>Cl | CID 12418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1,1,2-TETRACHLOROETHANE(630-20-6) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 7. 1,1,1,2-TETRACHLOROETHANE(630-20-6) <sup>13</sup>C NMR spectrum [chemicalbook.com]



- 8. [dev.spectrabase.com](https://dev.spectrabase.com) [[dev.spectrabase.com](https://dev.spectrabase.com)]
- 9. Ethane, 1,1,1,2-tetrachloro- [[webbook.nist.gov](https://webbook.nist.gov)]
- 10. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
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